Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. It is known for its applications in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, this compound increases the availability of acetylcholine, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission. This can have various effects at the molecular and cellular levels, depending on the specific neurons and synapses involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates. This reaction is facilitated by copper acetylides, which attack isocyanates to form a propargylic amide species. This intermediate then reacts with malonates in the presence of tert-butyl lithium to form the desired dihydropyridine-3-carboxylate . The procedure is straightforward, has a broad scope, and allows the construction of the scaffold by creating three covalent bonds in one pot.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
- Mthis compound
- Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
- 2-oxo-1,2-dihydropyridine-3-carboxamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-oxo-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOVXUHTGDSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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